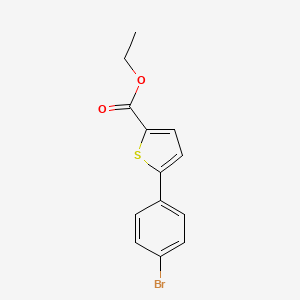

![molecular formula C77H70BF24IrNO2P- B6338943 (R,R)-[COD]Ir[cy2PThrePHOX], 97%, CAS No. 880262-14-6](/img/structure/B6338943.png)

(R,R)-[COD]Ir[cy2PThrePHOX], 97%,

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

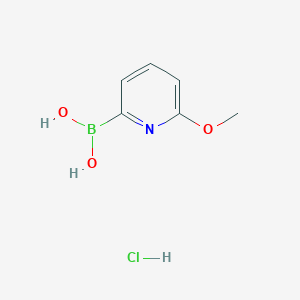

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is a chemical compound with the IUPAC name cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide. It is an orange powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new chiral phosphine−oxazoline ligands with a rigid and bulky spirobiindane scaffold were synthesized, starting with optically pure 7-diphenylphosphino-7‘-trifluoromethanesulfonyloxyl-1,1‘-spirobiindane, in four steps in 40−64% overall yield .Molecular Structure Analysis

The molecular formula of “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is C77H70BF24IrNO2P . The structure can be analyzed using techniques such as Infrared (IR) spectroscopy .Chemical Reactions Analysis

Iridium complexes like “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” have been used in various chemical reactions. For example, they have been used in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Physical And Chemical Properties Analysis

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is an orange powder . It has a melting point of 160-161°C . It is air sensitive, moisture sensitive, and should be stored cold .科学的研究の応用

Medicinal Chemistry: Enantioselective Synthesis

In medicinal chemistry, this catalyst is used for the enantioselective synthesis of pharmaceuticals . The high enantiomeric excess (ee) provided by such catalysts is crucial for creating drugs with the desired therapeutic effect while minimizing side effects associated with the undesired enantiomer.

Materials Science: Polymer Synthesis

The compound finds application in materials science, particularly in the synthesis of polymers with specific chiral properties . These polymers can have unique mechanical, optical, and electronic characteristics beneficial for advanced materials.

Chemical Synthesis: Hydrogenation Reactions

It serves as a catalyst for hydrogenation reactions in chemical synthesis . The catalyst’s ability to facilitate the addition of hydrogen to double bonds in an enantioselective manner is valuable for producing a wide range of chemical products.

Environmental Science: Green Chemistry

In environmental science, the catalyst is used to promote green chemistry practices . Its efficiency and selectivity contribute to reducing waste and harmful byproducts in chemical processes, aligning with sustainable development goals.

Energy Production: Fuel Cell Technology

This catalyst is also explored in energy production, particularly in fuel cell technology . Its role in the hydrogenation process can improve the efficiency of fuel cells, which are a clean energy technology.

Agriculture: Crop Protection Chemicals

In agriculture, chiral catalysts like [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF are used to synthesize crop protection chemicals . The synthesis of these agrochemicals with high enantiomeric purity ensures that they are more effective and environmentally friendly.

Analytical Chemistry: Chiral Resolution

Lastly, in analytical chemistry, it is utilized for chiral resolution processes . The catalyst can help in separating racemic mixtures into their constituent enantiomers, which is essential for the analysis and quality control of various substances.

Pharmaceuticals: Drug Development

In the pharmaceutical industry, such catalysts are instrumental in drug development . They are used to create active pharmaceutical ingredients (APIs) with the correct chiral configuration, which is critical for the drug’s efficacy and safety.

Safety and Hazards

作用機序

Mode of Action

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.

Result of Action

The molecular and cellular effects of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .

Action Environment

The action, efficacy, and stability of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .

特性

IUPAC Name |

cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADOFGASZSKWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H70BF24IrNO2P- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1731.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

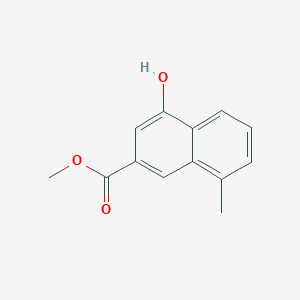

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

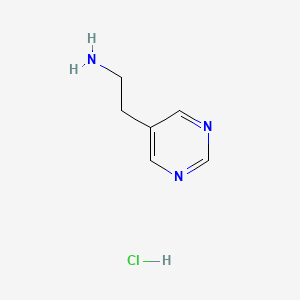

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

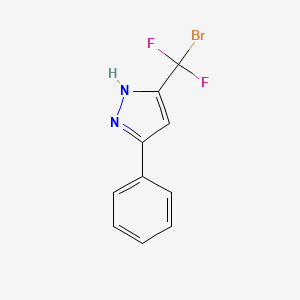

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)